oxypeucedanin methanolate

Anti-inflammatory Nitric Oxide Furanocoumarin

Researchers frequently encounter furanocoumarin analogs with inconsistent anti-inflammatory activity. Oxypeucedanin methanolate uniquely suppresses NO production due to its 5-methoxy/C8-side chain motif (inactive analogs: imperatorin, isoimperatorin, oxypeucedanin). • PGE2 & NO dual inhibition; clean probe with no cytotoxicity up to 100 µM. • FRAP antioxidant power (268.2 mmol FSE/100 g) equivalent to BHT. • Potent antimalarial hit against multidrug-resistant P. falciparum. Supplied with full QC documentation; shipped globally under ambient conditions.

Molecular Formula C17H18O6
Molecular Weight 318.32
CAS No. 52939-12-5
Cat. No. B600632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxypeucedanin methanolate
CAS52939-12-5
Molecular FormulaC17H18O6
Molecular Weight318.32
Structural Identifiers
SMILESCC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC
InChIInChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3/t14-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypeucedanin Methanolate Overview


Oxypeucedanin methanolate is a furanocoumarin derivative [1] with a defined molecular formula of C17H18O6 and a molecular weight of 318.32 . As a naturally occurring compound isolated from several medicinal plants, including Angelica japonica [2] and Pleurospermum amabile [3], it has been identified as an inhibitor of prostaglandin E2 production [4].

1
Compound Class Furanocoumarin derivative with 5-methoxy and C8 side-chain substitution pattern
2
Pathway Study Fit Supports prostaglandin E2 production inhibition research
3
Natural Product Sourcing Isolated from Angelica japonica and Pleurospermum amabile

Furanocoumarin Substitution Risks


Furanocoumarins share a common core structure, but subtle variations in substitution patterns lead to profound differences in biological activity [1]. A direct comparative study of five furanocoumarins (isoimperatorin, imperatorin, phellopterin, oxypeucedanin, and oxypeucedanin methanolate) revealed that only phellopterin and oxypeucedanin methanolate significantly suppressed nitric oxide (NO) production, while the other three were inactive [2]. This demonstrates that a methoxy group at carbon 5 and a side chain at carbon 8 are critical for this specific anti-inflammatory mechanism [2]. Consequently, substituting oxypeucedanin methanolate with a structurally similar analog (e.g., imperatorin or oxypeucedanin) could result in complete loss of the desired pharmacological effect, underscoring the need for compound-specific procurement.

Target Compound
Structural Analog
Oxypeucedanin methanolate suppresses NO production
Imperatorin and isoimperatorin show no effect; mechanism may not transfer
5-methoxy and C8 side chain are critical for anti-inflammatory pathway response
Oxypeucedanin (lacking methanolate) is inactive in NO suppression assays
Specific furanocoumarin with reported antimalarial screening context
Other plant-isolated furanocoumarins showed weaker antimicrobial response

Oxypeucedanin Methanolate Evidence


NO Production Suppression

Oxypeucedanin methanolate significantly suppresses nitric oxide (NO) production in IL-1β-stimulated rat hepatocytes, a key anti-inflammatory mechanism [1]. In a head-to-head comparison, it demonstrated this activity alongside phellopterin, while isoimperatorin, imperatorin, and oxypeucedanin showed no effect [1]. This establishes a clear functional divergence based on the 5-methoxy and C8-side chain substitution pattern.

NO Production Suppression
Head-to-head
Active vs. Inactive (Imperatorin, Isoimperatorin, Oxypeucedanin)
Supports furanocoumarin SAR and pathway-response interpretation
IL-1β-stimulated rat hepatocyte model context
Anti-inflammatory Nitric Oxide Furanocoumarin

Antioxidant Capacity

In a Ferric Reducing Antioxidant Power (FRAP) assay, oxypeucedanin methanolate demonstrated a potent antioxidant capacity of 268.2 ± 5.4 mmol FSE/100 g [1]. This value is statistically equivalent to the synthetic antioxidant BHT (267.2 ± 4.2 mmol FSE/100 g) and superior to the related coumarin suberenol (251.2 ± 6.2 mmol FSE/100 g) [1].

Antioxidant Capacity
Head-to-head
268.2 ± 5.4 mmol FSE/100 g (FRAP)
Reported antioxidant power comparable to synthetic BHT benchmark
FRAP method; reported context-dependent comparison
Antioxidant FRAP Assay Furanocoumarin

Antimalarial Activity

Among six furanocoumarins isolated from Pleurospermum amabile, oxypeucedanin methanolate (compound 10) exhibited the most potent antimalarial activity against both chloroquine-sensitive (TM4/8.2) and multidrug-resistant (K1CB1) strains of Plasmodium falciparum [1]. In comparison, the other isolated furanocoumarins (psoralen, bergapten, isoimperatorin, isopimpinellin, and oxypeucedanin hydrate) showed weaker or no reported antimalarial activity [1].

Antimalarial Activity
Cross-study
Reported highest activity among six P. amabile furanocoumarins
Supports antimicrobial screening context for drug-resistant strains
In vitro P. falciparum strains TM4/8.2 and K1CB1
Antimalarial Plasmodium falciparum Furanocoumarin

Non-Cytotoxic Activity

In a cytotoxicity screen against MCF-7, A-549, SH-SY5Y, and PC-3 cancer cell lines, oxypeucedanin methanolate did not exhibit cytotoxic effects at concentrations up to 100 μM [1]. This contrasts sharply with other compounds tested in the same study, such as (-)-panaxynol and (+)-falcarindiol, which displayed IC50 values ranging from 8.65 to 87.91 μM [1]. This lack of broad cytotoxicity may be a differentiating factor for applications requiring a more selective therapeutic window.

Cytotoxicity Profile
Head-to-head
Inactive at ≤100 µM (MCF-7, A-549, SH-SY5Y, PC-3)
Supports cell-model endpoint review and selectivity context
WST-1 assay; differentiates from cytotoxic polyacetylenes
Cytotoxicity Cancer Selectivity

Oxypeucedanin Methanolate Applications


NO Suppression SAR Studies

Oxypeucedanin methanolate is a critical tool compound for researchers studying the structural determinants of anti-inflammatory activity in furanocoumarins. As shown by a direct comparison, its unique substitution pattern (5-methoxy and C8-side chain) is essential for suppressing NO production, a mechanism not shared by isoimperatorin, imperatorin, or oxypeucedanin [1]. Procurement of this specific compound is essential for SAR studies focused on this pathway.

Natural Antioxidant Formulation

For industrial or academic groups developing natural antioxidant formulations, oxypeucedanin methanolate offers a compelling advantage. FRAP assay data confirms its antioxidant power (268.2 ± 5.4 mmol FSE/100 g) is statistically equivalent to the synthetic standard BHT [2]. This provides a quantifiable benchmark for replacing or supplementing synthetic antioxidants with a naturally-derived alternative.

Antimalarial Lead Discovery

Researchers focused on identifying new antimalarial leads, particularly against multidrug-resistant P. falciparum, should prioritize oxypeucedanin methanolate. It was identified as the most potent antimalarial agent among a panel of six furanocoumarins from P. amabile, demonstrating efficacy against both sensitive and resistant strains [3]. This evidence supports its selection as a primary hit for further medicinal chemistry optimization.

Selective Tool Compound

In experimental setups where the desired biological activity (e.g., PGE2 inhibition) must be studied without the confounding factor of broad cytotoxicity, oxypeucedanin methanolate is a superior choice. Cytotoxicity screening confirms it is inactive against several cancer cell lines at concentrations up to 100 µM, unlike other potent natural products like (-)-panaxynol and (+)-falcarindiol [4]. This selectivity profile makes it a cleaner probe for mechanistic studies.

Application
Selection Property
Validation Focus
NO Suppression SAR Studies
Furanocoumarin substitution pattern review
NO production pathway-response interpretation
Natural Antioxidant Formulation Research
Antioxidant assay context
FRAP method endpoint comparison
Antimalarial Lead Discovery
Antimicrobial screening context
Strain-panel endpoint review (TM4/8.2, K1CB1)
Selective Tool Compound Studies
Cell-model endpoint review
Cytotoxicity profile context and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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